

An In-depth Technical Guide to 3-Nitropyridine (CAS No. 2530-26-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitropyridine

Cat. No.: B142982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine, identified by the CAS number 2530-26-9, is a pivotal heterocyclic compound. Structurally, it consists of a pyridine ring substituted with a nitro group at the third position. This substitution pattern significantly influences the electronic properties of the ring, making **3-nitropyridine** a versatile and valuable intermediate in organic synthesis.^[1] Its unique reactivity is leveraged in the development of a wide array of functional molecules, particularly in the pharmaceutical, agrochemical, and material science sectors.^[1] In medicinal chemistry, it serves as a crucial building block for synthesizing biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.^{[1][2]}

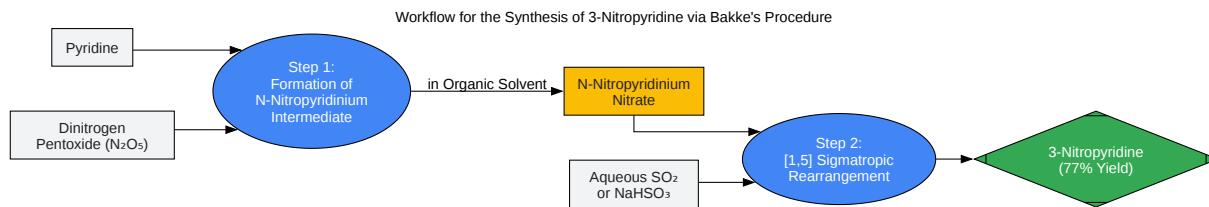
Physicochemical and Spectroscopic Data

The fundamental properties of **3-Nitropyridine** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	References
CAS Number	2530-26-9	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₄ N ₂ O ₂	[1] [3] [4] [5] [6]
Molecular Weight	124.10 g/mol	[1] [3] [4] [5] [6]
Appearance	Pale brown to yellow crystalline solid/powder	[1] [7] [8]
Melting Point	35 - 42 °C	[1] [3] [6] [7] [9]
Boiling Point	216 °C	[7] [9] [10]
Density	1.33 g/cm ³ (at 20 °C)	[7] [9]
Solubility	Sparingly soluble in water; Soluble in organic solvents	[1] [7]
InChI Key	QLILRKBRWXALIE- UHFFFAOYSA-N	[5] [6] [9]
SMILES	C1=CC(=CN=C1)--INVALID- LINK--[O-]	[3] [5]

Spectroscopic Information: Comprehensive spectroscopic data for **3-Nitropyridine**, including ¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry (GC-MS), are available for structural confirmation and analysis.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Synthesis and Experimental Protocols


Direct electrophilic nitration of pyridine yields **3-nitropyridine** in very low amounts, rendering the method synthetically impractical.[\[15\]](#) More efficient and high-yield synthetic routes have been developed.

Recommended Synthesis: Bakke's Procedure

A highly effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then undergoes a[\[1\]](#)[\[16\]](#) sigmatropic

rearrangement upon treatment with sulfur dioxide or bisulfite to yield **3-nitropyridine**.[\[15\]](#)[\[17\]](#)

This procedure can achieve yields as high as 77%.[\[15\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Nitropyridine**.

Experimental Protocol: Bakke's Procedure

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve pyridine in a suitable organic solvent (e.g., liquid SO_2 or dichloromethane).
- Formation of Intermediate: Cool the solution to a low temperature (e.g., $-20\text{ }^\circ\text{C}$ to $0\text{ }^\circ\text{C}$). Slowly add a solution of dinitrogen pentoxide (N_2O_5) in the same solvent while maintaining the temperature. The reaction forms the N-nitropyridinium nitrate intermediate.[\[15\]](#)[\[17\]](#)
- Rearrangement: Once the formation of the intermediate is complete, carefully add an aqueous solution of sulfur dioxide (SO_2) or sodium bisulfite (NaHSO_3) to the reaction mixture.
- Reaction Progression: Allow the mixture to stir, during which the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring via a¹[\[16\]](#) sigmatropic shift.[\[15\]](#)[\[17\]](#)

- **Work-up and Isolation:** After the reaction is complete (monitored by TLC or GC), neutralize the mixture. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- **Purification:** The crude **3-nitropyridine** can be further purified by column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Applications

The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[1][15][17]

Nucleophilic Aromatic Substitution

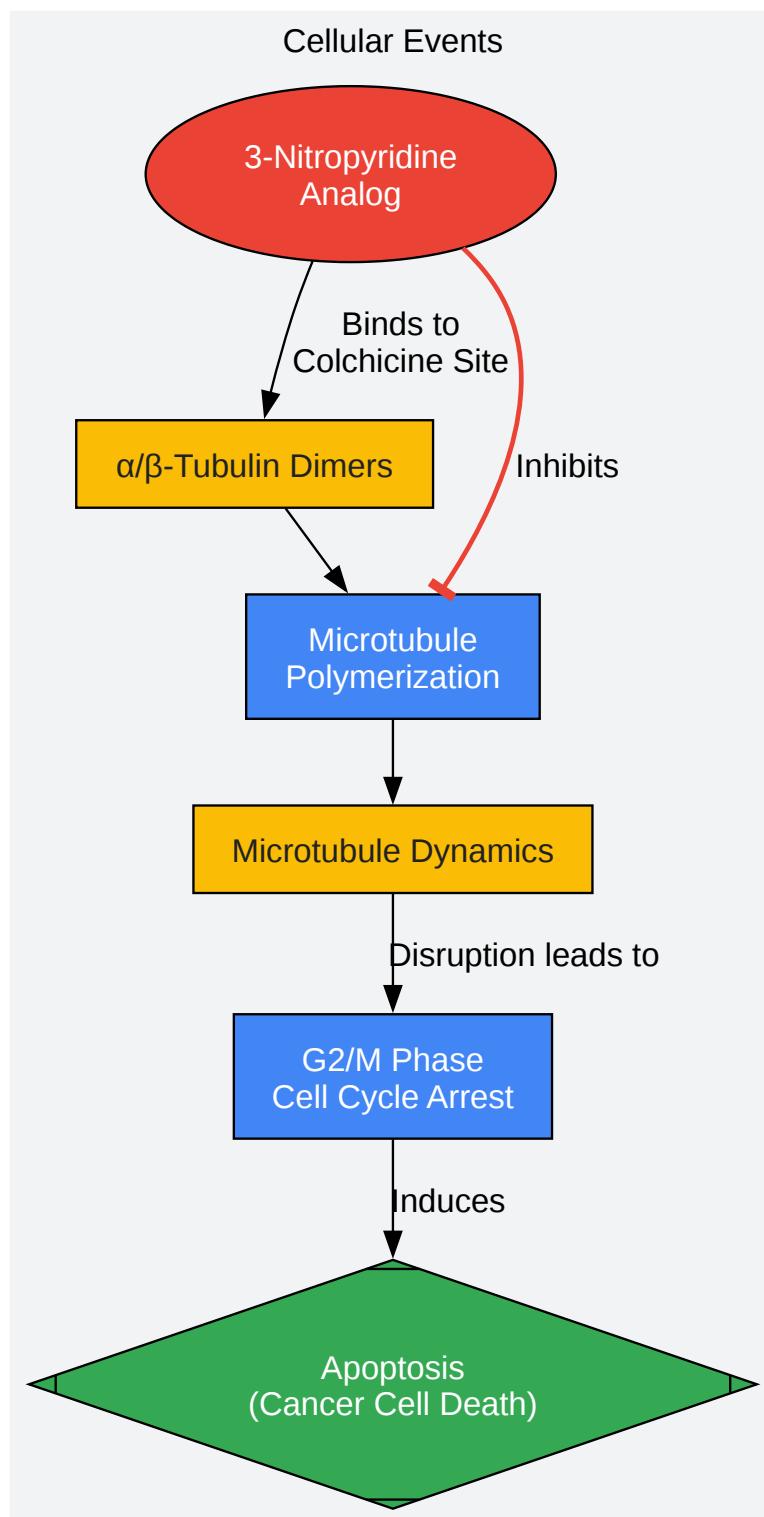
3-Nitropyridine readily undergoes nucleophilic substitution with various nucleophiles, such as amines and ammonia, primarily at the 2- and 6-positions (para and ortho to the nitro group).[15][17] This reactivity is fundamental to its role as a precursor in synthesizing more complex heterocyclic systems.[2][18]

General Protocol for Vicarious Nucleophilic Substitution (VNS):

- **Setup:** Dissolve **3-nitropyridine** in an anhydrous polar aprotic solvent like DMSO.
- **Reagent Addition:** Add the nucleophile (e.g., an amine or a carbanion precursor) and a strong base (e.g., potassium tert-butoxide) to the solution at a controlled temperature.
- **Reaction:** The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced elimination to yield the substituted product.[19]
- **Quenching and Isolation:** The reaction is quenched with water, and the product is extracted, isolated, and purified using standard laboratory techniques.

Role in Drug Development and Biological Activity

3-Nitropyridine is a "privileged structural motif" in drug design.[2] Its derivatives have demonstrated a wide range of biological activities.


Mechanism of Action: Microtubule-Targeting Anti-Cancer Agents

Recent studies have identified analogues of **3-nitropyridine** as a novel class of potent microtubule-targeting agents with significant anti-cancer effects across various cancer types.

[20]

- Tubulin Binding: These compounds bind to the colchicine-site at the interface of α - and β -tubulin subunits.[20]
- Inhibition of Polymerization: This binding event inhibits tubulin polymerization, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[20]
- Cell Cycle Arrest: The disruption of microtubule function leads to a marked arrest of the cell cycle in the G2/M phase.[20]
- Apoptosis Induction: Ultimately, this sustained cell cycle arrest triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[20]

Mechanism of Action of 3-Nitropyridine Analogs as Microtubule Inhibitors

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **3-Nitropyridine** analogs.

Safety and Handling

3-Nitropyridine is classified as toxic if swallowed, may cause skin and respiratory irritation, and can cause serious eye damage.[\[5\]](#)[\[6\]](#) Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory. Store in a tightly closed container in a cool, dry place.[\[3\]](#)

Conclusion

3-Nitropyridine (CAS 2530-26-9) is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, enable the efficient synthesis of complex molecular architectures. The discovery of its analogues as potent microtubule-targeting agents highlights its continuing importance in the development of novel therapeutics, reaffirming its status as a compound of significant interest to the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Nitropyridine 2530-26-9 [sigmaaldrich.com]
- 7. 3-Nitropyridin – Wikipedia [de.wikipedia.org]
- 8. CAS 2530-26-9 3-Nitropyridine - SRD ORGANICS [srdorganics.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-Nitropyridine CAS#: 2530-26-9 [amp.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]
- 12. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitropyridine (CAS No. 2530-26-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142982#3-nitropyridine-cas-number-2530-26-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com